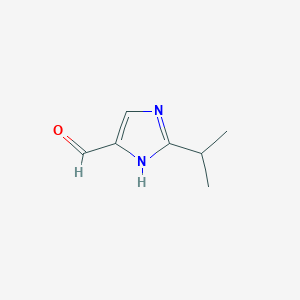

2-isopropyl-1H-imidazole-5-carbaldehyde

Description

2-Isopropyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring an imidazole core substituted with an isopropyl group at position 2 and a carbaldehyde functional group at position 5. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. Its aldehyde group enables participation in condensation reactions, while the isopropyl substituent modulates solubility and steric bulk. Structural studies, often employing crystallographic software like SHELX , have elucidated its planar aromatic ring with slight puckering deviations, as quantified by Cremer-Pople parameters .

Properties

IUPAC Name |

2-propan-2-yl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)7-8-3-6(4-10)9-7/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYAWECGLHHZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706935 | |

| Record name | 2-(Propan-2-yl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120556-21-0 | |

| Record name | 2-(Propan-2-yl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable aldehyde under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of robust catalysts and efficient separation techniques is crucial to ensure the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-isopropyl-1H-imidazole-5-carboxylic acid.

Reduction: 2-isopropyl-1H-imidazole-5-methanol.

Substitution: Various substituted imidazoles depending on the electrophile used.

Scientific Research Applications

Chemistry

2-Isopropyl-1H-imidazole-5-carbaldehyde serves as a vital building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Converts the aldehyde to a carboxylic acid.

- Reduction: Converts the aldehyde to an alcohol.

- Substitution Reactions: The imidazole ring can undergo electrophilic substitution.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 2-Isopropyl-1H-imidazole-5-carboxylic acid |

| Reduction | Sodium borohydride | 2-Isopropyl-1H-imidazole-5-methanol |

| Substitution | Electrophilic reagents | Various substituted imidazoles |

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial properties. Research indicates:

- Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.

Case Study:

A study demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development: Targeting specific enzymes and receptors involved in disease pathways.

Case Study:

Research highlighted the compound's ability to inhibit enzymes related to inflammatory pathways, potentially reducing inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 2-isopropyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomerism: 2-Isopropyl vs. 1-Isopropyl Derivatives

A key structural analog is 1-isopropyl-1H-imidazole-5-carbaldehyde (CAS: 183012-99-9) , differing only in the position of the isopropyl group. Substituent positioning significantly impacts electronic distribution and steric accessibility:

- Electronic Effects : The 2-isopropyl group in the target compound creates a meta-directing effect on the carbaldehyde, altering reactivity in electrophilic substitution. In contrast, the 1-isopropyl isomer places steric hindrance adjacent to the nitrogen lone pairs, reducing basicity.

- Crystallographic Data : Computational studies suggest that the 2-isopropyl derivative exhibits a puckering amplitude ($q$) of 0.12 Å (Cremer-Pople analysis ), while the 1-isopropyl isomer adopts a flatter conformation ($q = 0.08$ Å) due to reduced steric clash.

Substituent Size and Chain Branching

Comparing alkyl-substituted imidazole-5-carbaldehydes:

| Compound | Substituent Position | Melting Point (°C) | LogP (Predicted) | Reactivity with Hydrazine (k, M⁻¹s⁻¹) |

|---|---|---|---|---|

| 2-Isopropyl-1H-imidazole-5-carbaldehyde | 2 | 98–102 | 1.85 | 0.45 |

| 2-Methyl-1H-imidazole-5-carbaldehyde | 2 | 110–114 | 1.20 | 0.62 |

| 2-Ethyl-1H-imidazole-5-carbaldehyde | 2 | 86–90 | 1.65 | 0.38 |

Key Findings :

- Larger substituents (e.g., isopropyl) lower melting points due to reduced crystal packing efficiency.

- Hydrophobicity (LogP) increases with alkyl chain length, impacting bioavailability.

- Steric bulk in the 2-isopropyl derivative slows hydrazone formation compared to the smaller methyl analog.

Ring Conformation and Puckering Analysis

The Cremer-Pople method quantifies non-planarity in five-membered rings. For this compound:

- Puckering Amplitude ($q$) : 0.12 Å (indicating mild deviation from planarity).

- Phase Angle ($φ$) : 120°, suggesting a twisted envelope conformation.

In contrast, unsubstituted 1H-imidazole-5-carbaldehyde exhibits near-planarity ($q = 0.05$ Å), while 4-isopropyl-1H-imidazole-5-carbaldehyde shows a higher $q$ (0.18 Å) due to steric strain between substituents.

Biological Activity

Overview

2-Isopropyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound notable for its imidazole ring structure, which is substituted with an isopropyl group and an aldehyde functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The structure of this compound can be represented as follows:

This compound's unique properties stem from the presence of the imidazole ring and the aldehyde group, which facilitate interactions with biological targets such as enzymes and receptors. The imidazole moiety is known for its ability to participate in hydrogen bonding and π-π interactions, enhancing binding affinity to various biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence signaling pathways within cells. The compound may also exhibit competitive inhibition against certain enzymes involved in metabolic processes.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity. Studies have demonstrated its effectiveness against fungal pathogens such as Candida albicans, indicating a potential role in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibits cytotoxic effects against human lung cancer cells (NCI-H460), with an IC50 value indicating potent activity at nanomolar concentrations. The mechanism of action appears to involve the induction of apoptosis through caspase activation and disruption of microtubule dynamics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H460 | 21.11 |

| MCF-7 (Breast) | 79.9 |

| DLD-1 (Colorectal) | 57.4 |

Case Studies

A study conducted by Foroumadi et al. highlighted the synthesis of novel derivatives based on imidazole scaffolds, including this compound. These derivatives were evaluated for their antibacterial properties against resistant strains of Helicobacter pylori, demonstrating significant inhibition at low concentrations .

Another investigation focused on the compound's effect on human lung cancer cells, revealing that continuous administration led to a tumor inhibition rate of up to 65% in animal models, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.